
Praseodymium chloride(PrCl3), heptahydrate (8CI,9CI)
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Overview
Description
Praseodymium chloride heptahydrate (CAS RN: 10025-90-8) is a green crystalline compound with the formula PrCl₃·7H₂O. It is highly hygroscopic, soluble in water (334 g/100 mL at 13°C), and melts at 115°C . The anhydrous form (PrCl₃, CAS RN: 10361-79-2) has distinct properties, including a higher density (4.02 g/cm³) and melting point (786°C) . PrCl₃·7H₂O is widely used in ceramics, glass coloring, photocatalysts (e.g., TiO₂ nanorod synthesis), and as a precursor for praseodymium metal . Its high-purity grades (2N–5N) make it critical for specialized industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium chloride, heptahydrate, can be prepared by treating praseodymium metal with hydrogen chloride: [ 2 \text{Pr} + 6 \text{HCl} \rightarrow 2 \text{PrCl}_3 + 3 \text{H}_2 ] The compound is usually purified by vacuum sublimation .
Industrial Production Methods: Hydrated salts of praseodymium chloride can be prepared by treating either praseodymium metal or praseodymium carbonate with hydrochloric acid: [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{HCl} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Pr}(\text{H}_2\text{O})_9]\text{Cl}_3 + 3 \text{CO}_2 ] The heptahydrate form is hygroscopic and will not crystallize from the mother liquor unless it is left to dry in a desiccator .
Chemical Reactions Analysis
Types of Reactions: Praseodymium chloride, heptahydrate, is Lewis acidic and classified as “hard” according to the HSAB concept. It undergoes various reactions, including:
Hydrolysis: Rapid heating of the hydrate may cause small amounts of hydrolysis.
Complex Formation: Forms stable Lewis acid-base complexes, such as K2PrCl5, by reacting with potassium chloride.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the preparation of praseodymium chloride from praseodymium metal or carbonate.
Potassium Chloride: Used to form stable Lewis acid-base complexes.
Major Products:
Praseodymium Phosphate: Formed by reacting praseodymium chloride with potassium phosphate.
Praseodymium Fluoride: Formed by reacting praseodymium chloride with sodium fluoride.
Scientific Research Applications
Praseodymium chloride, heptahydrate, has several scientific research applications:
Chemistry: Used as a source of praseodymium to prepare insoluble praseodymium compounds.
Nanotechnology: Used as a dopant to prepare praseodymium-modified titanium dioxide nanoparticles for photocatalytic degradation of organic pollutants.
Optics and Magnetics: Forms complexes with interesting optical and magnetic properties.
Mechanism of Action
The mechanism by which praseodymium chloride, heptahydrate, exerts its effects involves its Lewis acidic nature. It forms stable complexes with various ligands, enhancing the thermal stability and surface textural properties of catalysts . The addition of praseodymium ions to titanium dioxide nanoparticles, for example, enhances their photocatalytic activity .
Comparison with Similar Compounds
Hydration States and Physical Properties
Compound | Hydration State | Density (g/cm³) | Melting Point (°C) | Solubility in Water (g/100 mL) | Appearance |
---|---|---|---|---|---|
PrCl₃·7H₂O | Heptahydrate | 2.25 | 115 | 334 (13°C) | Green crystals |
CeCl₃·7H₂O | Heptahydrate | 3.92 | 848 (anhydrous) | 346 (20°C) | White crystals |
NdCl₃·6H₂O | Hexahydrate | 2.28 | 124 | 317 (20°C) | Pink-purple |
LaCl₃·7H₂O | Heptahydrate | 3.15 | 860 (anhydrous) | 347 (20°C) | White crystals |
Key Observations :
- Hydration Trends : Hydration states decrease across the lanthanide series (e.g., PrCl₃·7H₂O vs. NdCl₃·6H₂O) due to ionic radius contraction, altering solubility and thermal stability .
- Solubility : PrCl₃·7H₂O and CeCl₃·7H₂O exhibit high solubility, facilitating aqueous-phase applications like catalysis .
- Thermal Stability : Anhydrous forms (e.g., PrCl₃, CeCl₃) have higher melting points (>780°C), making them suitable for high-temperature processes .
Market and Industrial Trends
- PrCl₃·7H₂O : Driven by demand in high-performance glass (optical/display industries) and renewable energy (solar cells) .
- NdCl₃·6H₂O : Critical for rare-earth magnets, with supply chains influenced by geopolitical factors .
- CeCl₃·7H₂O : Dominates catalytic applications, with a mature market in organic synthesis .
Biological Activity
Praseodymium chloride heptahydrate (PrCl3·7H2O) is a rare earth metal compound that has garnered interest for its potential biological activities. This article reviews its biological effects, including toxicity, antimicrobial properties, and applications in various fields.
- Molecular Formula : PrCl3·7H2O
- Molecular Weight : 373.37 g/mol
- Appearance : Green crystalline solid
- Melting Point : 110-115 °C
- Solubility : Soluble in water
Acute Toxicity Studies
Research indicates that praseodymium compounds exhibit varying degrees of toxicity depending on the route of exposure. The following table summarizes key findings from acute toxicity studies:
Study Reference | Route of Exposure | LD50 (mg Pr/kg) | Observations |
---|---|---|---|
Graca et al. (1957) | Intraperitoneal | 71 (Guinea pigs) | Treatment-related mortality observed |
Bruce et al. (1963) | Oral | 1134 (Rats) | No significant histopathological changes |
Hutcheson et al. (2009) | Oral | 840 (Males), 950 (Females) | No exposure-related histopathological changes |
The studies reveal that praseodymium chloride has a relatively low oral LD50, indicating potential toxicity at high doses. Notably, a 90-day study established a no-observed-adverse-effect level (NOAEL) of 840 mg/kg-day for males and 950 mg/kg-day for females, suggesting limited gastrointestinal absorption and low systemic toxicity at these levels .
Genotoxicity
Limited evidence suggests that praseodymium may have genotoxic effects. A study involving human lymphocytes exposed to nonradioactive praseodymium chloride indicated potential genotoxic activity, although further research is needed to confirm these findings and elucidate mechanisms .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of praseodymium complexes, particularly when combined with other ligands. For instance, nitrogen oxide-based praseodymium complexes demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The lowest inhibitory concentrations recorded were as low as 3.125 μg/mL .
The proposed mechanism for the antimicrobial activity involves promoting intracellular substance exudation, which disrupts bacterial cell integrity. This property makes praseodymium complexes promising candidates for developing novel antimicrobial agents .
Applications in Research and Industry
Praseodymium chloride heptahydrate's unique properties make it valuable in various applications:
- Glass and Ceramics : Used as a pigment due to its optical properties.
- Laboratory Reagents : Employed in chemical synthesis and analytical chemistry.
- Antimicrobial Agents : Potential use in developing new antimicrobial materials due to its effectiveness against bacteria.
Case Studies
-
Study on Antimicrobial Polymers :
- Researchers synthesized praseodymium-based polymers that exhibited enhanced antimicrobial activity when incorporated into films. The films achieved a 100% inhibition rate against tested bacteria at low concentrations, demonstrating the potential for practical applications in medical and packaging industries .
- Toxicity Assessment in Animal Models :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing high-purity PrCl₃·7H₂O, and how can hydrolysis be minimized during preparation?
- PrCl₃·7H₂O is typically obtained by dissolving praseodymium oxide (Pr₆O₁₁) in hydrochloric acid under controlled conditions. To minimize hydrolysis, gradual heating (<100°C) and maintaining a stoichiometric excess of HCl are critical . Rapid dehydration of the hydrated form should be avoided, as it can lead to partial hydrolysis and oxychloride formation. Anhydrous PrCl₃ can be synthesized by heating the heptahydrate under dynamic vacuum at 120–150°C, followed by sublimation .
Q. What safety precautions are critical when handling PrCl₃·7H₂O in laboratory settings?
- PrCl₃·7H₂O is classified as a Category 1 hazard for eye damage (H318) and aquatic toxicity (H400/H410). Mandatory precautions include:
- Use of chemical goggles and face shields during handling .
- Containment of spills to prevent environmental release (P273/P391) .
- Storage in airtight containers with desiccants to limit moisture absorption, which can alter hydration states .
Q. Which analytical techniques are most effective for characterizing the hydration state and purity of PrCl₃·7H₂O?
- Thermogravimetric Analysis (TGA): Quantifies water loss during heating to confirm the heptahydrate structure (7 H₂O molecules account for ~30% mass loss below 150°C) .
- X-Ray Diffraction (XRD): Verifies crystallographic phase purity by matching peaks with reference data (e.g., ICDD PDF-4+ database).
- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Validates Pr³⁺ content and detects cationic impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for PrCl₃·7H₂O?
- The U.S. EPA’s provisional toxicity values (PPRTVs) for PrCl₃ are based on limited data, and no IRIS assessments exist . To address discrepancies:
- Compare study designs (e.g., exposure duration, model organisms). Aquatic toxicity (H400/H410) may vary due to pH-dependent precipitation of Pr³⁺ as hydroxides, which reduces bioavailability .
- Conduct species-specific bioassays with controlled pH (6–8) to isolate toxic effects of soluble vs. particulate Pr species.
Q. What experimental approaches are suitable for investigating the catalytic properties of PrCl₃·7H₂O?
- Lewis Acid Catalysis: PrCl₃·7H₂O acts as a "hard" Lewis acid (HSAB theory) in Friedel-Crafts alkylation. Optimize activity by:
- Pre-drying the catalyst at 80°C to reduce water interference .
- Screening solvents (e.g., acetonitrile) to enhance Pr³⁺ ion mobility .
Q. How does the solubility behavior of PrCl₃·7H₂O vary with pH?
- PrCl₃·7H₂O is highly soluble in acidic aqueous solutions (pH <5). At neutral/alkaline pH (7–9), Pr³⁺ precipitates as Pr(OH)₃, enabling synthesis of insoluble derivatives like PrPO₄ (via reaction with K₃PO₄) or PrF₃ (with NaF) . To maximize yield:
- Adjust pH gradually to avoid colloidal suspensions.
- Use excess precipitating agents (e.g., 1.2× stoichiometric NaF) .
Q. What strategies mitigate hydration state instability in PrCl₃·7H₂O during long-term storage?
- Storage Conditions: Maintain anhydrous environments (e.g., argon-filled desiccators with P₂O₅) to prevent rehydration of anhydrous PrCl₃ or deliquescence of the heptahydrate .
- Stability Monitoring: Periodic TGA and Karl Fischer titration detect water content deviations >2% .
Q. In studies involving ternary chloride systems (e.g., MPr₂Cl₇), what synthetic parameters control phase purity?
- Molten Salt Synthesis: React PrCl₃ with alkali metal chlorides (MCl) at 400–600°C. Phase selectivity (e.g., M₃PrCl₆ vs. MPr₂Cl₇) depends on:
Properties
Molecular Formula |
Cl3H14O7Pr |
---|---|
Molecular Weight |
373.37 g/mol |
IUPAC Name |
trichloropraseodymium;heptahydrate |
InChI |
InChI=1S/3ClH.7H2O.Pr/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3 |
InChI Key |
RQHUQJCIAFYPAI-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.O.Cl[Pr](Cl)Cl |
Origin of Product |
United States |
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